Cyproterone Acetate-13C2,d3
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Overview
Description
Cyproterone Acetate-13C2,d3 is a stable isotope-labeled compound of Cyproterone Acetate. It is primarily used in scientific research to trace and quantify metabolic pathways. The labeling with carbon-13 and deuterium allows for precise tracking of the compound in various biological systems without altering its chemical properties significantly .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyproterone Acetate-13C2,d3 involves the incorporation of carbon-13 and deuterium into the Cyproterone Acetate molecule. This process typically includes:
Starting Material: Cyproterone Acetate.
Labeling: Introduction of carbon-13 and deuterium through specific chemical reactions.
Purification: The labeled compound is purified to ensure the correct isotopic composition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale chemical reactions to produce the labeled compound.
Quality Control: Rigorous testing to ensure the purity and isotopic labeling.
Packaging: The final product is packaged under controlled conditions to maintain stability.
Chemical Reactions Analysis
Types of Reactions
Cyproterone Acetate-13C2,d3 undergoes various chemical reactions, including:
Oxidation: Conversion to hydroxylated metabolites.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Cyproterone Acetate-13C2,d3 is widely used in scientific research, including:
Chemistry: Studying metabolic pathways and reaction mechanisms.
Biology: Investigating cellular processes and enzyme activities.
Medicine: Researching drug metabolism and pharmacokinetics.
Industry: Developing new pharmaceuticals and optimizing production processes
Mechanism of Action
Cyproterone Acetate-13C2,d3 exerts its effects by blocking androgen receptors, preventing androgens from binding to them. This suppression of androgen activity leads to reduced testosterone levels and decreased androgenic effects. The molecular targets include androgen receptors and pathways involved in testosterone metabolism .
Comparison with Similar Compounds
Similar Compounds
Cyproterone Acetate-d3: Deuterium-labeled Cyproterone Acetate.
Cyproterone Acetate: The non-labeled parent compound.
Uniqueness
Cyproterone Acetate-13C2,d3 is unique due to its dual labeling with carbon-13 and deuterium, allowing for more precise tracking and quantification in research applications compared to its non-labeled or singly labeled counterparts .
Properties
Molecular Formula |
C24H29ClO4 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
[(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C24H29ClO4/c1-12(26)24(29-13(2)27)8-6-16-14-10-20(25)19-11-21(28)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h10-11,14-18H,5-9H2,1-4H3/t14-,15+,16-,17-,18-,22-,23-,24-/m0/s1/i2+1D3,13+1 |
InChI Key |
UWFYSQMTEOIJJG-AEPOZUCSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])[13C](=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)C(=O)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C |
Origin of Product |
United States |
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